3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole
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Overview
Description
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with formamide to form 5-phenyl-1H-1,2,4-triazole, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substituted Triazoles: Formed through nucleophilic substitution.
Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA synthesis. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity .
Comparison with Similar Compounds
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the phenyl group, resulting in different chemical properties and applications.
5-Phenyl-1H-1,2,4-triazole:
3-(Bromomethyl)-5-phenyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness: 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTISDPVDSXHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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